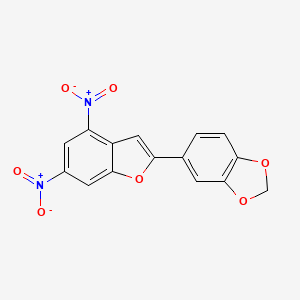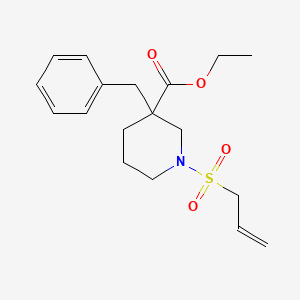
5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole
描述
5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole, also known as DNBD, is a synthetic compound that has been widely used in scientific research. This compound has been found to have unique properties that make it an ideal tool for studying various biological processes.
作用机制
The mechanism of action of 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole is not fully understood, but it is believed to involve the formation of covalent bonds with specific proteins or other biomolecules. This covalent modification can alter the function of the target molecule, leading to changes in cellular processes.
Biochemical and Physiological Effects:
5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro. 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has also been found to modulate the activity of ion channels, leading to changes in membrane potential and calcium signaling. In addition, 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has been shown to induce oxidative stress in cells, leading to the activation of various stress response pathways.
实验室实验的优点和局限性
One of the key advantages of 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole is its ability to selectively label specific cellular structures, making it an ideal tool for studying cellular function and dynamics. 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole is also relatively easy to synthesize and has a high degree of purity. However, 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has some limitations for lab experiments. It is not suitable for use in vivo due to its toxicity and lack of specificity. In addition, 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole can be difficult to work with due to its sensitivity to light and air.
未来方向
There are several future directions for the use of 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole in scientific research. One area of interest is the development of new probes based on the 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole scaffold that can selectively label other cellular structures or biomolecules. Another area of interest is the use of 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole as a tool for studying the mechanisms of protein aggregation in neurodegenerative diseases. Finally, there is potential for the use of 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole in drug discovery, particularly for the development of new cancer therapeutics.
Conclusion:
In conclusion, 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole is a synthetic compound that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various biological processes. 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has been used as a fluorescent probe for imaging cellular structures, to study the role of calcium signaling in neurons, and to investigate the mechanisms of protein aggregation in neurodegenerative diseases. While 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has some limitations for lab experiments, it has several advantages that make it a valuable tool for scientific research.
科学研究应用
5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has been extensively used in scientific research to study various biological processes. One of the key applications of 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole is its use as a fluorescent probe for imaging cellular structures. 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has been found to selectively label mitochondria in live cells, making it an ideal tool for studying mitochondrial function and dynamics. 5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole has also been used to study the role of calcium signaling in neurons and to investigate the mechanisms of protein aggregation in neurodegenerative diseases.
属性
IUPAC Name |
5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O7/c18-16(19)9-4-11(17(20)21)10-6-13(24-14(10)5-9)8-1-2-12-15(3-8)23-7-22-12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBWGKDYHNSQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C(C=C4O3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4294989.png)
![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4294997.png)
![5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4295011.png)
![N-[4-(5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4295016.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4295017.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-(3-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4295032.png)
![methyl 5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4295036.png)
![1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4295039.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4295057.png)
![N-(4-bromophenyl)-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4295082.png)
![3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid](/img/structure/B4295083.png)
![2-cyano-N-cyclohexyl-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)acrylamide](/img/structure/B4295090.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl but-2-enoate](/img/structure/B4295091.png)